![molecular formula C14H22F2N2O6 B13920138 Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane core, which is a bicyclic system where two rings share a single atom. The presence of fluorine atoms and diaza groups (nitrogen-containing groups) further adds to its chemical uniqueness .
Preparation Methods
The synthesis of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of fluorine atoms and the tert-butyl ester group. The final step involves the formation of the oxalic acid salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid involves its interaction with specific molecular targets. The fluorine atoms and diaza groups can form strong interactions with proteins and enzymes, affecting their function. The spirocyclic structure can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a smaller spirocyclic core and lacks fluorine atoms.
Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic core but contains additional oxygen atoms.
The presence of fluorine atoms and the specific spirocyclic structure make tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid unique.
Properties
Molecular Formula |
C14H22F2N2O6 |
|---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XHVJULUQAXEIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


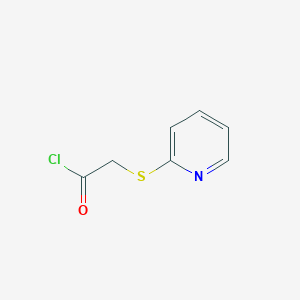
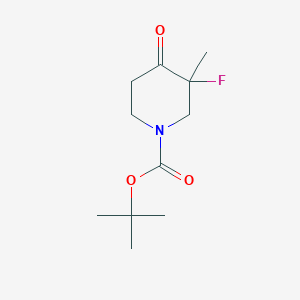
![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
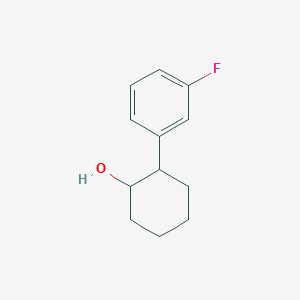
![Pyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13920068.png)
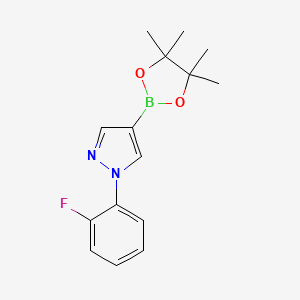
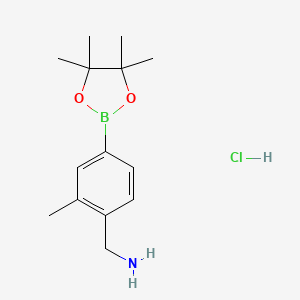
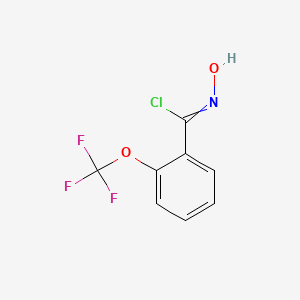


![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)
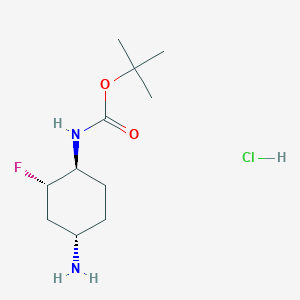
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
